![molecular formula C11H16O5 B1626895 3,5-Bis(methoxymethoxy)benzylalcohol CAS No. 76280-60-9](/img/structure/B1626895.png)
3,5-Bis(methoxymethoxy)benzylalcohol
Overview
Description
3,5-Bis(methoxymethoxy)benzylalcohol (BMMBA) is a compound with the molecular formula C11H16O5 . It belongs to the polyethylene glycol benzyl alcohol ether family.
Molecular Structure Analysis
The molecular structure of BMMBA is characterized by a benzyl alcohol core with methoxymethoxy groups attached at the 3 and 5 positions of the benzene ring . The InChI code for BMMBA is1S/C11H16O5/c1-13-7-15-10-3-9 (6-12)4-11 (5-10)16-8-14-2/h3-5,12H,6-8H2,1-2H3
. Physical And Chemical Properties Analysis
BMMBA has a molecular weight of 228.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 7 . The exact mass and monoisotopic mass of BMMBA are 228.09977361 g/mol . The topological polar surface area is 57.2 Ų . The heavy atom count is 16 .Scientific Research Applications
Catalytic Reactions and Synthesis
- The methoxycarbonylation of unsaturated acids or esters, catalyzed by palladium complexes, demonstrates the relevance of methoxy-substituted compounds in synthesizing α,ω-diesters with high selectivity, highlighting the importance of methoxy groups in organic synthesis (Cristina Jiménez-Rodríguez et al., 2005).
- In another study, ligands based on bis(hydroxymethyl)phenols, which share structural similarities with the target compound, were shown to be effective in synthesizing high-nuclearity metal clusters, indicating the potential of such compounds in materials science and coordination chemistry (T. Glaser et al., 2009).
Materials Science and Engineering
- Research into the synthesis of nonsymmetric pillar[5]arenes from methoxy-substituted benzene derivatives illustrates the utility of such compounds in developing novel host materials for inclusion compounds, which could have implications for storage and separation technologies (Yuhui Kou et al., 2010).
- A new mfj-type microporous metal–organic framework based on a V-shaped tetracarboxylic ligand with methoxyl groups was synthesized, demonstrating high gas adsorption properties for H2, CO2, and CH4. This highlights the relevance of methoxyl groups in the development of advanced materials for gas storage and separation (Liting Du et al., 2017).
Organic Electronics and Photonics
- Studies on the oxidation of aromatic alcohols into aromatic carboxylic acids and ketones under metal- and base-free conditions, promoted by bis(methoxypropyl) ether, underscore the role of methoxy groups in green chemistry approaches to synthesizing key intermediates for the electronics industry (Kaijian Liu et al., 2018).
properties
IUPAC Name |
[3,5-bis(methoxymethoxy)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5/c1-13-7-15-10-3-9(6-12)4-11(5-10)16-8-14-2/h3-5,12H,6-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZORVGYVDDOQNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=CC(=C1)CO)OCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440017 | |
Record name | 3,5-Bis(methoxymethoxy)benzylalcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90440017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(methoxymethoxy)benzylalcohol | |
CAS RN |
76280-60-9 | |
Record name | 3,5-Bis(methoxymethoxy)benzylalcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90440017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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